The compound identified as UNII-Y4O6325SYW is scientifically known as 4-Pyridinecarboxamide, N-((3R)-3,4,6,7-tetrahydro-9-methyl-4-oxo-1-phenylpyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-. This complex organic molecule features a pyridine ring and a benzodiazepine structure, which are significant in medicinal chemistry due to their diverse biological activities. The molecular formula of this compound is C20H22N4O2, and it is characterized by its unique structural features that contribute to its potential pharmacological properties.
The chemical reactivity of UNII-Y4O6325SYW involves several types of reactions typical for compounds with amide and heterocyclic structures. Key reactions include:
These reactions illustrate the compound's versatility in synthetic organic chemistry.
Research indicates that UNII-Y4O6325SYW exhibits potential biological activities. It has been studied for its effects on various biological pathways, particularly in relation to:
Further studies are required to elucidate the specific mechanisms of action and therapeutic potential.
The synthesis of UNII-Y4O6325SYW can be achieved through several methods:
UNII-Y4O6325SYW has several potential applications across various fields:
Several compounds share structural or functional similarities with UNII-Y4O6325SYW. These include:
Compound Name | Structure Type | Notable Activities |
---|---|---|
1. 5-Methyl-2-(2-pyridyl)-1H-imidazole | Imidazole derivative | Antimicrobial |
2. 2-(4-Methylphenyl)-1H-pyrrole | Pyrrole derivative | Antitumor |
3. 7-Amino-1-methyl-2-(phenyl)benzimidazole | Benzimidazole derivative | Antiviral |
UNII-Y4O6325SYW is unique due to its combination of a pyridine ring fused with a complex benzodiazepine structure. This distinct configuration not only influences its chemical reactivity but also enhances its potential biological activities compared to simpler analogs. The presence of multiple functional groups provides avenues for diverse interactions within biological systems, making it a promising candidate for further research in drug development.